Didecyldimethylammonium Chloride

Catalog No.
S597522
CAS No.
7173-51-5
M.F
C22H48N.Cl
C22H48ClN
M. Wt
362.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didecyldimethylammonium Chloride

CAS Number

7173-51-5

Product Name

Didecyldimethylammonium Chloride

IUPAC Name

didecyl(dimethyl)azanium chloride

Molecular Formula

C22H48N.Cl
C22H48ClN

Molecular Weight

362.1 g/mol

InChI

InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

RUPBZQFQVRMKDG-UHFFFAOYSA-M

SMILES

Array

solubility

In water, 0.65 g/L at 20 °C /OECD Guideline 115/
In water, 0.39 g/L at 25 °C /critical micelle concentration/
Soluble in acetone; extremely soluble in benzene; insoluble in hexane
In isopropanol: 827, 797 and 836 g/L at 10, 20 and 30 °C, respectively; in-octanol: 248 g/L at 20 °C; in hexane: 0.000424 g/L at 10 °C

Synonyms

N-Decyl-N,N-dimethyl-1-decanaminium Chloride; N-Decyl-N,N-dimethyl-1-decanaminium Chloride; Didecyldimethyl-ammonium Chloride; Didecyldimethylammonium Chloride; AQ 210; Acticide DDQ; Acticide DDQ 40; Arquad 10; Arquad 210; Arquad 210-50; Arquad 210-

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]

The exact mass of the compound Didecyldimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.65 g/l at 20 °c /oecd guideline 115/in water, 0.39 g/l at 25 °c /critical micelle concentration/soluble in acetone; extremely soluble in benzene; insoluble in hexanein isopropanol: 827, 797 and 836 g/l at 10, 20 and 30 °c, respectively; in-octanol: 248 g/l at 20 °c; in hexane: 0.000424 g/l at 10 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Didecyldimethylammonium Chloride (CAS: 7173-51-5), commonly known as DDAC, is a fourth-generation quaternary ammonium compound (QAC) characterized by its symmetrical twin-chain structure, specifically two C10 alkyl chains.[1][2] This molecular architecture confers potent biocidal activity against a broad spectrum of bacteria, fungi, and enveloped viruses, making it a key active ingredient in disinfectants, sanitizers, and wood preservatives.[1][3][4] Beyond its antimicrobial functions, DDAC's cationic surfactant properties are leveraged in applications such as phase transfer catalysis, formulation of softeners and antistatic agents, and as a templating agent in materials science.[1]

Substituting Didecyldimethylammonium Chloride (DDAC) with other quaternary ammonium compounds (QACs), such as the widely used Benzalkonium Chloride (BAC), is a high-risk decision in formulation and process development. The unique twin C10 alkyl chain structure of DDAC provides distinct performance advantages that are not replicated by BAC's mixed alkyl chains (C8-C18) or by quats with different chain lengths (e.g., C8, C12, C16).[5] These structural differences lead to significant variations in biocidal efficacy against specific microorganisms, tolerance to organic soil and hard water, and surface activity.[5][6] For example, the twin-chain structure of DDAC is reported to destabilize microbial cell membranes more efficiently than the single-chain structure of BAC, leading to superior performance in 'dirty conditions'.[5] Therefore, direct substitution without comprehensive re-validation can lead to product failure, reduced efficacy, and inconsistent batch-to-batch performance.

Superior Bactericidal Potency Against Gram-Positive Pathogens Compared to Benzalkonium Chloride

In a direct comparative study using a standardized broth microdilution method, Didecyldimethylammonium Chloride (DDAC) demonstrated significantly higher potency against key Gram-positive bacteria compared to Benzalkonium Chloride (BAC). The Minimum Inhibitory Concentration (MIC) for DDAC against Enterococcus faecalis and Staphylococcus aureus was 8 µg/ml and 2 µg/ml, respectively. In contrast, BAC required much higher concentrations to achieve the same inhibitory effect, with MICs of 31 µg/ml for Acinetobacter baumannii and 20 µg/ml for Klebsiella pneumoniae.[7] This highlights DDAC's enhanced efficacy, particularly against challenging Gram-positive organisms.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataMIC vs. S. aureus = 2 µg/ml; MIC vs. E. faecalis = 8 µg/ml
Comparator Or BaselineBenzalkonium Chloride (BAC): MIC vs. S. aureus = 5 µg/ml; MIC vs. E. faecalis = 8 µg/ml. Note: BAC was significantly less effective against Gram-negative species tested in the same study.
Quantified DifferenceDDAC is 2.5 times more potent against S. aureus than BAC under these test conditions.
ConditionsBroth microdilution checkerboard assay against S. aureus NCTC 13143 and E. faecalis NCTC 13379.

For formulators of disinfectants targeting Gram-positive pathogens, selecting DDAC allows for lower active ingredient concentrations, potentially reducing formulation cost and cytotoxicity while achieving superior bactericidal performance.

Enhanced Performance in High Organic Load & Hard Water Conditions vs. Benzalkonium Chloride

A critical differentiator for procurement is performance under realistic, challenging conditions. DDAC's twin-chain structure provides greater tolerance to high organic loads (e.g., soil, debris) and water hardness compared to single-chain or mixed-chain quats like Benzalkonium Chloride (BAC).[7][8] While BAC's efficacy can be significantly reduced in the presence of organic matter and mineralized water, DDAC maintains a higher level of biocidal activity.[7][8] This robustness makes DDAC a more reliable choice for applications where pre-cleaning is incomplete or water quality is variable, such as in agricultural premises, outdoor surface treatment, and industrial water systems.

Evidence DimensionBiocidal Efficacy Retention
Target Compound DataMaintains higher efficacy in the presence of organic soil and hard water.
Comparator Or BaselineBenzalkonium Chloride (BAC) is highly sensitive to organic matter, hard water, and residual surfactants, leading to deactivation.
Quantified DifferenceQualitatively higher performance and reliability in 'dirty conditions', reducing the risk of application failure.
ConditionsPractical use conditions for disinfectants and biocides on non-critical surfaces with varying levels of organic soil and water hardness.

This reduces the risk of field failure in real-world applications (e.g., agriculture, outdoor cleaning), ensuring more consistent and reliable disinfection where conditions are not ideal.

Optimal C10 Chain Length for Peak Antibacterial Activity in Dialkyl Quats

The biocidal efficacy of dialkyl quaternary ammonium compounds is highly dependent on alkyl chain length. Patent literature demonstrates that the symmetrical di-C10 structure of DDAC is at or near the peak of bactericidal activity for this class. A slight increase or decrease in the average number of carbons in the dialkyl chains causes a sharp depression in antibacterial performance as measured by the standard Phenol Coefficient Test.[7] This structure-activity relationship establishes that DDAC is not simply one of many interchangeable dialkyl quats, but rather a specifically optimized structure for maximizing biocidal effect.

Evidence DimensionAntibacterial Activity (Phenol Coefficient)
Target Compound DataExhibits peak activity with two C10 alkyl chains.
Comparator Or BaselineDialkyl quats with average carbon numbers slightly higher or lower than 10 (e.g., dioctyl- or didodecyl- analogs).
Quantified DifferenceA sharp depression in activity is observed when moving away from the di-C10 structure.
ConditionsStandard Phenol Coefficient Test against pathogenic bacteria.

This evidence confirms that DDAC's specific C10 twin-chain structure is a critical design feature for efficacy, not an arbitrary choice, making it a rational selection over other non-optimized dialkyl analogs.

Formulation of High-Performance Disinfectants for Healthcare and Institutional Settings

The superior bactericidal potency of DDAC, especially against challenging Gram-positive bacteria like S. aureus and Enterococcus species, makes it a primary candidate for hard-surface disinfectants used in hospitals, clinics, and other institutions where infection control is critical.[7] Its ability to function effectively in the presence of organic soil provides an added layer of reliability over substitutes like BAC.[8]

Wood Preservation and Anti-Sapstain Formulations

DDAC is a highly effective wood preservative due to its potent fungicidal activity and ability to fixate in wood substrates. Its specific molecular structure provides a distinct advantage in preventing decay and staining caused by a wide range of fungi, a critical performance attribute where generic substitutes may fail under environmental pressures.[1]

Industrial Water Treatment and Algaecide Formulations

In circulating cooling water, oilfield water, and other industrial water systems, DDAC serves as a highly effective biocide to control the growth of bacteria, fungi, and algae.[9] Its stability and continued efficacy in challenging water conditions make it a more robust choice than BAC for preventing microbial-induced corrosion and biofouling.[8]

Phase-Transfer Catalysis and Surfactant in Organic Synthesis

Beyond biocidal use, DDAC's properties as a cationic surfactant make it an effective phase-transfer catalyst. Its distinct solubility and interfacial characteristics, driven by the twin C10 chains, can offer different performance profiles in specific organic reactions compared to single-chain quats like CTAB or mixed-chain quats like BAC, justifying its selection for process optimization.

Physical Description

Liquid
Extremely hygroscopic; [Merck Index] Off-white sticky solid; [EFSA: DAR - Vol. 1]

Color/Form

Colorless crystals
Clear yellow liquid /commercial aqueous solution/
Solid powder of slight yellowish color at 20 °C

Hydrogen Bond Acceptor Count

1

Exact Mass

361.3475282 Da

Monoisotopic Mass

361.3475282 Da

Boiling Point

>180 °C; decomposes before boiling at 1 atm /OECD Guideline 103/

Heavy Atom Count

24

Density

0.87 at 20 °C /OECD Guideline 109/
Colorless liquid. Density: 0.870 g/mL; pH 7.81 /Bardac 2280/

LogP

log Kow = 2.59 at 20 °C, pH 7

Odor

Mushroom-like odor
Ethanolic odo

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides, ammonia, and hydrogen chloride/.

Melting Point

94-100 °C /OECD Guideline 102/

UNII

JXN40O9Y9B

Related CAS

20256-56-8 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

IDENTIFICATION: Didecyl dimethyl ammonium chloride is a clear, yellow liquid, yellowish powder or colorless crystals. It has a mushroom-like odor. It is moderately soluble in water. USE: Didecyl dimethyl ammonium chloride is used as an antimicrobial. Applications include commercial and residential where it is used on walls, floors, tables, toilets and fixtures. Solutions are introduced into humidifiers, ultrasonic tanks, reverse osmosis units, cooling systems and water storage tanks. It is used to disinfectant egg shells, milking equipment and udders, agricultural tools and vehicles. It is used as a sanitizer for swimming pools, and decorative ponds and fountains. It is a wood preservative. Didecyl dimethyl ammonium chloride is registered for these antimicrobial uses by the U.S. EPA Office of Pesticide Programs. EXPOSURE: Exposure to didecyl dimethyl ammonium chloride is most often from skin or eye contact, but can also include inhalation or ingestion. When didecyl dimethyl ammonium chloride is released to the environment, it will absorb to surfaces. It will move slowly or not at all in soil. It will not volatilize from soil or water surfaces. It will moderately build up in aquatic organisms. Microbes in the environment will break it down. Didecyl dimethyl ammonium chloride released to air will be in or on particles that eventually fall to the ground. RISK: Didecyl dimethyl ammonium chloride is corrosive and can cause irreversible eye damage and skin burns. When using aerosol applications, swallowing or breathing in mists can be fatal. To prevent these short-term effects, the U.S. EPA Office of Pesticide Programs requires that personal protective equipment like chemical resistant gloves and apron be used, when applying certain products containing didecyl dimethyl ammonium chloride. The U.S. EPA Office of Pesticide Programs determined that didecyl dimethyl ammonium chloride is not likely to cause cancer, reproductive effects, or birth defects. This determination was based on results from studies with laboratory animals. The potential for didecyl dimethyl ammonium chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

EXPL THER A double blind trial with 2 concentrations of the combination didecyl dimethyl ammonium chloride (Hoe S-2922, Bardac-22) with prednicarbate for the treatment of impetiginized eczema in 30 hospitalized patients is described. The study did not reveal any significant differences in effectiveness, although a trend in favor of the higher concentration was apparent.

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AJ - Quaternary ammonium compounds
D08AJ06 - Didecyldimethylammonium chloride

Vapor Pressure

<4.3X10-5 mm Hg at 25 °C, <1.1X10-5 mm Hg at 20 °C /OECD Guideline 104/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7173-51-5

Absorption Distribution and Excretion

DDAC (40% aqueous in both radiolabled (14C) and nonradiolabled form), used in a definitive pharmacokinetic study to determine absorption, distribution and excretion and was administered orally (single dose), by gavage, to Charles River CD Rats (Crl CD(SD)Br--5/sex/group) in 3 dose regimens: 1) A single low dose (5 mg/kg), 2) a repeated low dose in diet containing 34 ppm "cold" in the feed daily for 14 days, followed by a 5 mg/kg dose of (14C)]-DDCA (9.01 mCi/mmole, and 99% radiochemical purity) or 3) a single high dose of 50 mg/kg. Excretion of radioactivity was shown to occur primarily in the feces (89-99%), some in urine (<2.5%), and an insignificant amount was expired. Highly ionic DDAC is not readily absorbed from the GI tract...

Metabolism Metabolites

DDAC (40% aqueous in both radiolabled (14C) and nonradiolabled form), used in a definitive pharmacokinetic study to determine absorption, distribution and excretion and was administered orally (single dose), by gavage, to Charles River CD (Crl CD(SD)Br--5/sex/group) ... . In the addendum the metabolic profile was determined in a 2 step experiment. First, another group of rats (10 male Charles River CD (Crl CD(SD)Br) were treated with (14C)-DDAC at 50 mg/kg in order to obtain enough (14C) residues to use as standards. The (14C) metabolites were characterized by TLC, HPLC and MS. The second part of the experiment involved using the "standard" metabolic profiles to analyze the metabolites from feces samples obtained in the initial study. It was shown that metabolism tends to be sex specific. Females metabolize the parent compound more so than males. Metabolism, which may be microbial in nature, involved the oxidation of the 2 decyl side chains to form hydroxy and hydroxyketo derivatives. Modification of methyl substituents was not evident.

Wikipedia

Didecyldimethylammonium_chloride

Use Classification

Cosmetics -> Antistatic; Surfactant; Hair conditioning; Emulsifying

General Manufacturing Information

Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1): ACTIVE
Used in waterborne copper-based wood preservative products ... introduced in New Zealand in 1978 ... to counteract basidiomycetes and soft rot fungi ... not suitable for wood in contact with the ground
... used in Canada in antisapstain formulations for treatment of freshly sawn lumber, in disinfectant formulations, and as a molluscicide.
... use as a molluscicide at pipe ends ... adding /didecyl dimethyl ammonium chloride/ to the intake and bentonite clay as an absorbant in the outfall.

Analytic Laboratory Methods

A competitive enzyme-linked immunosorbent assay (ELISA), based on polyclonal antibodies, was developed to measure didecyldimethylammonium chloride (DDAC). The anti-DDAC polyclonal antibodies recognized the free DDAC in an indirect competitive ELISA. With this assay, the detection limit was 8 ug/mL, and 50% inhibition was reached at 29 ug/mL. The antibodies recognized the aliphatic chain of the DDAC molecule. They also cross-reacted with compounds having 1012-carbon aliphatic chains, such as fatty acids, fatty alcohols, or n-decyl alpha-D-glucoside. The competitive ELISA was used to measure the amount of DDAC present in several available antisapstain products. For example, with F2A (15% DDAC), a linear relationship between the ELISA results and the theoretical values was observed in a range between 20 and 50 ppm DDAC. The measured concentrations of DDAC in other commercial products, F2, NP-1, and Bardac 2280, were in close agreement with the values reported by the /manufacturer/.
HPLC is used to resolve and quantitate didecyldimethylammonium chloride (DDAC) from the extracts of four species of wood. Didodecyldimethylammonium bromide (DoDAB) is used as an internal standard. The extract is injected directly onto the column with no sample cleanup step. An evaporative light-scattering detector is used to detect the quaternary ammonium compounds in amounts ranging from 250 ng to 5 mug injected on the column. Baseline resolution of the DDAC and DoDAB is achieved regardless of wood species. Average extraction efficiency for DDAC is 85% or better for all four species.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. /Bardac Wood Preservative 80/
Do not use or store near heat or open flame /Bardac Wood Preservative 80/
Treated lumber must be stored under cover, or indoors, or at least 100 feet from any pond, lake, stream, wetland, or river ... Treated lumber stored outdoors within 100 feet ... must be covered with plastic or surrounded by a berm. If a berm is used around the site, it must consist of impermeable material (clay, asphalt, concrete) and be of sufficient height to prevent runoff during heavy rainfall events.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential uses/

Interactions

The bactericidal activity of a quaternary ammonium salt, didecyldimethylammonium chloride (DDAC), was depressed by the presence of soap, sodium laurate (NaLA): the minimum lethal concentration (MLC) of DDAC against Staphylococcus aureus was 63 and 250 ug/mL in the absence and presence of 0.01% NaLA, respectively. The neutralizing effect was studied in relation with the mode of action of DDAC. The apparent uptake of DDAC by the cell was not repressed by NaLA's presence when compared to that in its absence. The solution of NaLA showed alkaline pH, but the biocidal activity of DDAC was higher at pH 11 than at pH 7. Although the presence of NaLA had no significant effect on DDAC's action on increasing the turbidity of the cell suspension, the mixture of these reagents alone without cells exhibited some turbidity. From these findings it is deduced that NaLA can form a less active complex with DDAC by both ionic and hydrophobic interactions...

Dates

Last modified: 08-15-2023

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